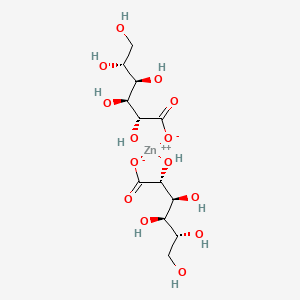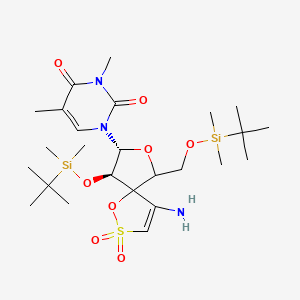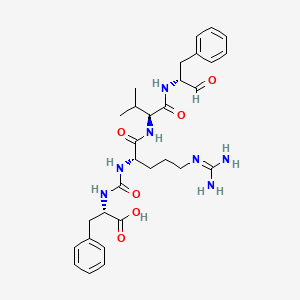
Didodecyl disulfide
概要
説明
Didodecyl disulfide (DDS) is an organic sulfur-containing compound with the chemical formula C24H50S2 . It is a colorless to pale yellow liquid . DDS is synthesized by the action of hydrogen sulfide on dodecene, an alpha-olefin, in the presence of a catalyst under high pressure and temperature conditions.
Synthesis Analysis
DDS was synthesized according to a modified literature approach. 15 mg NaI was added to the solution of 2.4-mL C12H25SH and 30-mL ethyl acetate .
Molecular Structure Analysis
The molecular structure of DDS is characterized by two dodecyl chains linked by a disulfide bond . The molecular weight of DDS is 402.78 g/mol . The formation of disulfide bonds is critical for stabilizing protein structures and maintaining protein functions .
Chemical Reactions Analysis
The interconversion between dithiol and disulfide groups in DDS is a redox reaction: the free dithiol form is in the reduced state, and the disulfide form is in the oxidized state .
Physical And Chemical Properties Analysis
DDS has a melting point of 25-30 °C and a boiling point of 212-216 °C (Press: 5 Torr). Its density is 0.889±0.06 g/cm3 (Predicted). It is soluble in Chloroform and sparingly soluble in Methanol. It is stored at a temperature of 2-8°C .
科学的研究の応用
Stimulus-Responsive Materials
Didodecyl disulfide: is integral in the development of stimulus-responsive materials . These materials can change their properties in response to external stimuli such as light, heat, or pH changes. The reversible nature of the thiol-disulfide exchange reaction makes DDS an excellent candidate for creating polymers that can self-heal or alter their mechanical properties upon exposure to specific environmental triggers .
Self-Assembling Systems
DDS is used in self-assembling systems due to its ability to form stable structures through disulfide bonds. These systems have potential applications in nanotechnology and materials science, where precise control over the assembly and disassembly of components is crucial. The interconversion between thiol and disulfide groups in DDS allows for dynamic assembly processes, which can be harnessed for creating complex nanostructures .
Anti-Wear Additives in Lubricants
In the field of tribology, DDS serves as an anti-wear additive in lubricants. Its inclusion in lubricant formulations can significantly reduce wear and tear on mechanical parts, thus extending the lifespan of machinery. The effectiveness of DDS in combination with other additives has been studied to optimize anti-wear properties and confirm the mechanisms of action .
Corrosion Protection
Didodecyl disulfide: forms self-assembled monolayers (SAMs) on metal surfaces, which can act as protective layers against corrosion. The strong interaction between the sulfur atoms in DDS and the metal surface, coupled with the hydrophobic nature of the dodecyl chains, provides a barrier that shields the underlying metal from corrosive agents.
Surface Phenomena Studies
The SAMs formed by DDS on metal surfaces are also valuable for studying surface phenomena . Researchers utilize these monolayers to investigate surface properties such as friction, adhesion, and wettability. Understanding these phenomena is essential for the development of new materials with tailored surface characteristics.
Biosensors
DDS is employed in the construction of biosensors . The ability of DDS to form well-ordered SAMs on various substrates makes it suitable for creating sensitive and selective sensor surfaces. These biosensors can detect biological molecules or changes in the environment, offering applications in medical diagnostics and environmental monitoring.
Drug Delivery Systems
The redox-responsive nature of DDS makes it a promising component in drug delivery systems . DDS can be incorporated into carriers that release therapeutic agents in response to specific biological signals. This targeted release mechanism ensures that drugs are delivered precisely where and when they are needed, minimizing side effects and improving treatment efficacy .
Synthesis of Novel Polymers
Finally, DDS is used in the synthesis of novel polymers with unique properties. By incorporating DDS into polymer chains, scientists can create materials with enhanced strength, flexibility, or responsiveness to environmental stimuli. These polymers have potential applications in various industries, including healthcare, electronics, and aerospace .
作用機序
Target of Action
Didodecyl disulfide is a chemical compound with the molecular formula C24H50S2
Mode of Action
It’s known that disulfides can form and break disulfide bonds, which play a crucial role in the structure and function of many proteins . .
Biochemical Pathways
Disulfides are known to be involved in various biochemical processes, including protein folding and stabilization . .
Result of Action
It’s known that disulfides can influence the structure and function of proteins . .
Action Environment
Factors such as temperature, pH, and presence of other chemicals can potentially influence its action . .
Safety and Hazards
特性
IUPAC Name |
1-(dodecyldisulfanyl)dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYUSSOCODCSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSSCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181971 | |
| Record name | Dilauryl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didodecyl disulfide | |
CAS RN |
2757-37-1 | |
| Record name | Dilauryl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilauryl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DILAURYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5M2RO88M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-cyclohexenyl)ethyl]-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1215070.png)
![6-tert-butyl-3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215072.png)
![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1215074.png)
![2-(3-Methylphenyl)sulfonyl-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B1215075.png)
![N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-pyridinecarboxamide](/img/structure/B1215076.png)





![6,7-Dihydro-5h-dibenzo[a,c][7]annulen-5-one](/img/structure/B1215088.png)

![4-{[2-(Benzyloxy)benzyl]amino}phenol](/img/structure/B1215091.png)
